2-Butyl-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium chloride
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Overview
Description
2-Butyl-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium chloride is a quaternary ammonium compound with a unique structure that includes a tetrahydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium chloride typically involves the quaternization of 2-Butyl-2-methyl-1,2,3,4-tetrahydroisoquinoline with an appropriate alkyl halide, such as methyl chloride. The reaction is usually carried out in an organic solvent like acetonitrile or ethanol under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium chloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chloride ion is replaced by other nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced tetrahydroisoquinoline derivatives.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Scientific Research Applications
2-Butyl-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases and infections.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Butyl-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The quaternary ammonium group allows it to interact with negatively charged sites on proteins and nucleic acids, potentially inhibiting their function or altering their activity. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Butyl-1,2,3,4-tetrahydroisoquinoline
- 2-Methyl-1,2,3,4-tetrahydroisoquinoline
- 1,2,3,4-Tetrahydroisoquinoline
Uniqueness
2-Butyl-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium chloride is unique due to the presence of both butyl and methyl groups on the tetrahydroisoquinoline core, which can influence its reactivity and interaction with biological targets. This structural uniqueness can result in distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
87298-54-2 |
---|---|
Molecular Formula |
C14H22ClN |
Molecular Weight |
239.78 g/mol |
IUPAC Name |
2-butyl-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium;chloride |
InChI |
InChI=1S/C14H22N.ClH/c1-3-4-10-15(2)11-9-13-7-5-6-8-14(13)12-15;/h5-8H,3-4,9-12H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
UHWCOWGQJGTEDK-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+]1(CCC2=CC=CC=C2C1)C.[Cl-] |
Origin of Product |
United States |
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